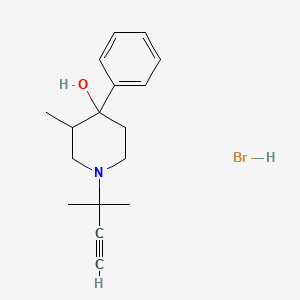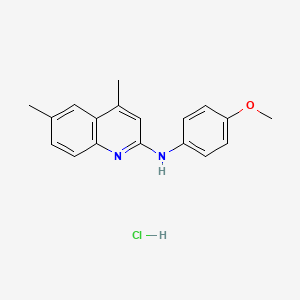![molecular formula C18H17N3O2S B5157706 N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as FPT inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has shown promise in the treatment of cancer and other diseases, making it a topic of interest for researchers around the world.
Mécanisme D'action
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor works by binding to the active site of farnesyltransferase, preventing the enzyme from adding a farnesyl group to proteins that are involved in cell growth and division. This prevents the proteins from functioning properly, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor are well-documented in scientific literature. The compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor in lab experiments is its specificity for farnesyltransferase. This allows researchers to study the effects of inhibiting this enzyme without affecting other cellular processes. However, N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor has some limitations, including its relatively low potency and the potential for off-target effects.
Orientations Futures
There are several future directions for research involving N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor. One area of interest is the development of more potent analogs of the compound that can be used in cancer treatment. Additionally, researchers are exploring the potential of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor involves a multistep process that requires the use of several chemical reagents. The process starts with the reaction of 2-chloro-N-(2-furylmethyl)acetamide with potassium thioacetate to form the thioamide intermediate. This intermediate is then reacted with 6-phenyl-4-pyrimidinylamine to form the final product.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in the regulation of cell growth and division. By inhibiting this enzyme, N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor can prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(18(22)19-11-15-8-5-9-23-15)24-17-10-16(20-12-21-17)14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXVRFRHCGGTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((6-phenylpyrimidin-4-yl)thio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)

![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5157662.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)

![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)

![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)